(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable starting material, such as (S)-pyrrolidine-2-carboxylic acid.
Hydroxymethylation: The carboxylic acid group is converted to a hydroxymethyl group through a series of reactions involving reagents like formaldehyde and reducing agents.
Amidation: The hydroxymethylated intermediate is then reacted with an amine to form the carboxamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring structure provides stability and specificity in these interactions, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
®-2-(hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound, with similar chemical properties but different biological activities.
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide.
N-methylpyrrolidine: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxymethyl and carboxamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Biological Activity
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known by its CAS number 128257-10-3, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrrolidine ring with a hydroxymethyl and carboxamide functional group. This unique configuration contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antibacterial and antifungal properties. For instance, related pyrrolidine compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. It may exert protective effects by inhibiting monoamine oxidase enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin .
- Anticancer Potential : Preliminary studies suggest that certain pyrrolidine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound is known to inhibit key enzymes involved in neurotransmitter metabolism, which can enhance synaptic transmission and provide neuroprotective effects .
- Signal Transduction Modulation : It may influence various signaling pathways associated with cell survival and proliferation, which is particularly relevant in cancer biology .
Antimicrobial Activity Case Study
A study evaluating the antimicrobial activity of pyrrolidine derivatives found that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
These results indicate a strong potential for this compound in developing new antimicrobial agents .
Neuroprotective Effects Case Study
In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects against oxidative stress-induced neuronal damage. The findings revealed a significant reduction in neuronal apoptosis compared to control groups, suggesting its potential utility in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrrolidine derivatives:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Rasagiline | Neuroprotective | Monoamine oxidase inhibition |
Selegiline | Neuroprotective | Monoamine oxidase inhibition |
1-Methylpyrrolidine | Antimicrobial | Disruption of bacterial cell membranes |
This comparison highlights the diverse applications of pyrrolidine derivatives in medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMVGSBOOTVRL-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.